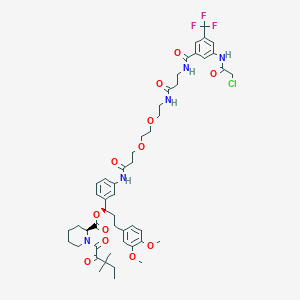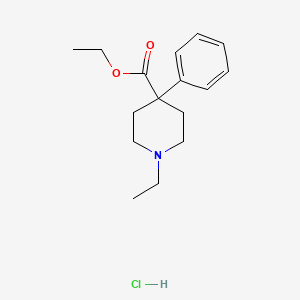![molecular formula C18H19ClN4O B13423534 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol](/img/structure/B13423534.png)
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol is a tricyclic dibenzodiazepine derivative. This compound is known for its use in the pharmaceutical industry, particularly in the formulation of antipsychotic medications. It is structurally related to clozapine, an atypical antipsychotic drug used to treat schizophrenia and schizoaffective disorders .
Preparation Methods
The synthesis of 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol involves several steps. One common synthetic route starts with the formation of the key intermediate, 8-chloro-5H-benzo[b,e][1,4]diazepin-11-(10H)-one. This intermediate is then reacted with 4-methyl-1-piperazine under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of tricyclic dibenzodiazepine derivatives.
Biology: Researchers study its effects on various biological systems, particularly its interaction with neurotransmitter receptors.
Industry: The compound is used in the pharmaceutical industry for the production of medications.
Mechanism of Action
The mechanism of action of 8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine and serotonin receptors, which helps to modulate neurotransmitter activity and alleviate symptoms of psychosis . The compound’s effects on these receptors are believed to contribute to its antipsychotic properties.
Comparison with Similar Compounds
8-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-7-ol is similar to other tricyclic dibenzodiazepine derivatives, such as:
Clozapine: Another antipsychotic drug with a similar structure and mechanism of action.
Olanzapine: A thienobenzodiazepine derivative used to treat schizophrenia and bipolar disorder.
Quetiapine: A dibenzothiazepine derivative used as an antipsychotic and mood stabilizer.
The uniqueness of this compound lies in its specific chemical structure and its particular efficacy in treating certain psychiatric conditions.
Properties
Molecular Formula |
C18H19ClN4O |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-2-ol |
InChI |
InChI=1S/C18H19ClN4O/c1-22-6-8-23(9-7-22)18-12-4-2-3-5-14(12)20-16-11-17(24)13(19)10-15(16)21-18/h2-5,10-11,20,24H,6-9H2,1H3 |
InChI Key |
OGZLSMWTACJBSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC(=C(C=C3NC4=CC=CC=C42)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)


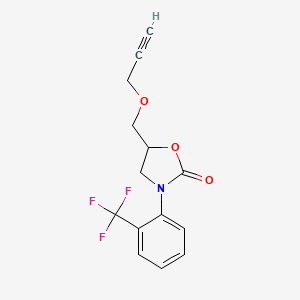

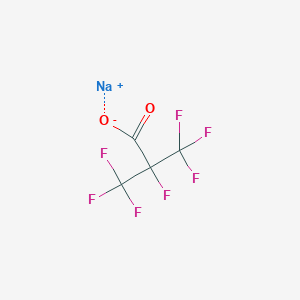

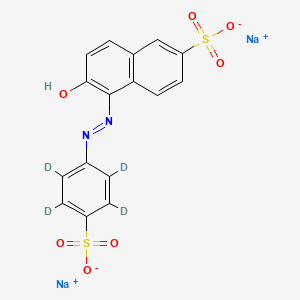
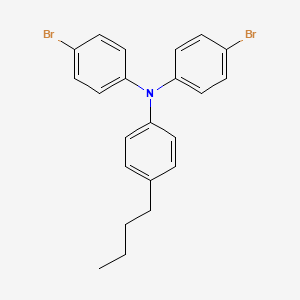
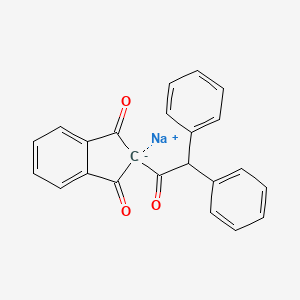
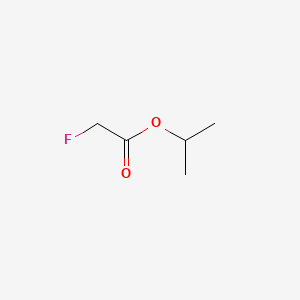
![4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one;dihydrobromide](/img/structure/B13423523.png)
